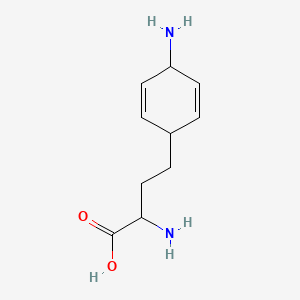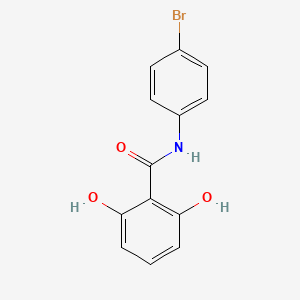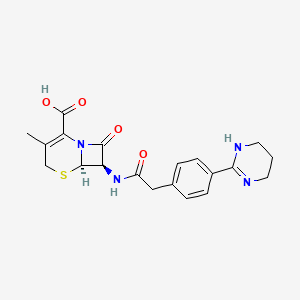
N-Vinilcaprolactama
Descripción general
Descripción
N-Vinylcaprolactam (NVCL) is an organo-soluble amphiphilic material that is soluble in solvents like benzene, isobutanol, and isopropanol. It can be used in the preparation of poly(NVCL) by free-radical polymerization at a temperature higher than its melting point.
Aplicaciones Científicas De Investigación
Aplicaciones Biomédicas
N-Vinilcaprolactama (NVCL) se ha utilizado ampliamente en el campo biomédico debido a su biocompatibilidad . Se utiliza en la preparación de copolímeros termorreguladores, micro y nanogeles para la administración de fármacos y terapias oncológicas .
Hidrogel y Compuestos
Los hidrogel y compuestos basados en NVCL han mostrado un progreso significativo en los últimos diez años . Estos hidrogel consisten en cadenas poliméricas entrecruzadas tridimensionalmente, son hidrofílicos y tienen la capacidad de absorber otras moléculas en su estructura .
Sistemas de Administración de Fármacos
Las propiedades termosensibles de NVCL lo convierten en un excelente candidato para sistemas de administración de fármacos . La capacidad de estos polímeros para cambiar sus propiedades físicas con la temperatura permite la liberación controlada de fármacos .
Ingeniería Tisular
Los materiales basados en NVCL tienen un gran potencial en la ingeniería tisular . Su biocompatibilidad y capacidad para cambiar las propiedades con la temperatura los hacen adecuados para crear andamios que pueden soportar el crecimiento celular y la regeneración tisular .
Antimícrobicos
Los materiales basados en NVCL también se pueden utilizar como antimicrobianos . La capacidad de incorporar otras moléculas en su estructura permite la inclusión de agentes antimicrobianos, proporcionando un medio para combatir infecciones .
Diagnóstico e Imagenología Biomédica
Los materiales basados en NVCL se pueden utilizar en aplicaciones de diagnóstico e imagenología biomédica . Sus propiedades únicas les permiten utilizarse como agentes de contraste en imágenes médicas, lo que ayuda a mejorar la precisión de los diagnósticos .
Aplicaciones Ambientales
Debido a su presunta biocompatibilidad, NVCL se está volviendo popular para aplicaciones ambientales . Su capacidad para absorber otras moléculas lo hace útil para eliminar contaminantes del agua y el suelo .
Polímeros Termorreguladores
NVCL es un polímero termorregulador que exhibe una temperatura de solución crítica inferior (LCST) entre 25 y 50 °C . Esta característica única permite su uso en muchas aplicaciones industriales y médicas .
Mecanismo De Acción
Target of Action
N-Vinylcaprolactam, also known as 1-vinylazepan-2-one, is primarily used in the synthesis of polymers . Its primary targets are the monomers or other reactants in the polymerization process .
Mode of Action
N-Vinylcaprolactam interacts with its targets through a process known as free radical polymerization . This process involves the formation of a reactive free radical that initiates the polymerization reaction . The polymerization of N-Vinylcaprolactam can be accelerated by a dual-sited phase-transfer catalyst and potassium persulfate as a conventional radical initiator .
Biochemical Pathways
The resulting polymers, such as poly(n-vinylcaprolactam), have been used in various biomedical applications, including drug delivery systems . In these applications, the polymers can interact with various biochemical pathways depending on the specific application .
Pharmacokinetics
The pharmacokinetics of N-Vinylcaprolactam and its polymers would depend on their specific use and formulation . For instance, when used in drug delivery systems, the absorption, distribution, metabolism, and excretion (ADME) properties of the polymers would be influenced by factors such as their size, chemical composition, and the specific drug being delivered .
Result of Action
The primary result of N-Vinylcaprolactam’s action is the formation of polymers . These polymers have various properties that make them useful in a range of applications. For example, poly(N-Vinylcaprolactam) is a thermoresponsive polymer that exhibits lower critical solution temperature (LCST) between 25 and 50 °C . This property makes it useful in applications such as drug delivery, where the polymer can respond to changes in body temperature .
Action Environment
The action of N-Vinylcaprolactam is influenced by various environmental factors. For instance, the rate of polymerization can be affected by factors such as temperature, the concentration of the monomer, initiator, and catalyst, and the presence of an ultrasound environment . Additionally, the properties and behavior of the resulting polymers can be influenced by factors such as pH, temperature, ionic strength, magnetic field, electric field, and light .
Análisis Bioquímico
Biochemical Properties
N-Vinylcaprolactam plays a significant role in biochemical reactions due to its ability to form hydrogels and microgels. These hydrogels are three-dimensional polymeric networks that swell in aqueous solutions but do not dissolve in water . N-Vinylcaprolactam-based microgels are particularly useful in drug delivery applications, as they can respond to environmental changes such as pH, temperature, and ionic strength . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating controlled drug release and targeted delivery .
Cellular Effects
N-Vinylcaprolactam influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogels allows it to encapsulate and release bioactive molecules in a controlled manner, thereby affecting cell function . Studies have shown that N-Vinylcaprolactam-based hydrogels can modulate cell behavior, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, N-Vinylcaprolactam exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with specific enzymes and proteins, leading to the formation of stable complexes . These interactions can result in the modulation of enzyme activity, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Vinylcaprolactam can change over time due to its stability and degradation properties. The compound’s hydrogels exhibit volume phase transitions in response to environmental stimuli, such as temperature and pH . Over time, these hydrogels can degrade, leading to changes in their physical and chemical properties . Long-term studies have shown that N-Vinylcaprolactam-based hydrogels can maintain their functionality for extended periods, making them suitable for various biomedical applications .
Dosage Effects in Animal Models
The effects of N-Vinylcaprolactam vary with different dosages in animal models. Studies have shown that low doses of the compound can promote cell proliferation and tissue regeneration, while high doses may lead to toxic or adverse effects . The threshold effects observed in these studies highlight the importance of optimizing the dosage for specific applications .
Metabolic Pathways
N-Vinylcaprolactam is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s ability to form hydrogels allows it to encapsulate and release bioactive molecules, thereby affecting metabolic processes . Studies have shown that N-Vinylcaprolactam-based hydrogels can modulate the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, N-Vinylcaprolactam is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrogels can localize to specific tissues, allowing for targeted delivery of bioactive molecules . This targeted distribution enhances the compound’s therapeutic efficacy and reduces potential side effects .
Subcellular Localization
N-Vinylcaprolactam’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s hydrogels can be engineered to target specific subcellular locations, thereby enhancing their activity and function . Studies have shown that N-Vinylcaprolactam-based hydrogels can localize to the nucleus, mitochondria, and other organelles, leading to targeted therapeutic effects .
Propiedades
IUPAC Name |
1-ethenylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYVGKFDLWWQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-83-7 | |
| Record name | Poly(N-vinylcaprolactam) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1041423 | |
| Record name | N-Vinylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Vinylcaprolactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21369 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2235-00-9, 25189-83-7 | |
| Record name | Vinylcaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vinylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly-N-vinylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vinylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-vinylhexahydro-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-VINYLCAPROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC10CY9UP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of NVCL?
A1: The molecular formula of NVCL is C8H13NO, and its molecular weight is 139.19 g/mol.
Q2: How is PNVCL typically synthesized?
A2: PNVCL is commonly synthesized via free radical polymerization of NVCL. This can be achieved through various methods, including solution polymerization, precipitation polymerization, and dispersion polymerization. [, , , ] Different initiators, like azobisisobutyronitrile (AIBN) or organic peroxides, are used depending on the desired polymer properties and application. [, ]
Q3: Can the polymerization of NVCL be controlled?
A3: Yes, controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer) and ATRP (Atom Transfer Radical Polymerization) have been successfully employed to synthesize well-defined PNVCL with controlled molecular weight and architecture. [, , ]
Q4: What makes PNVCL unique compared to other polymers?
A4: PNVCL stands out due to its thermoresponsive nature. It exhibits a lower critical solution temperature (LCST) around 32-34 °C in aqueous solutions. [, ] This means PNVCL transitions from a soluble state to an insoluble state upon heating above its LCST, making it suitable for applications like temperature-responsive drug delivery.
Q5: How does the molecular weight of PNVCL affect its LCST?
A5: Studies have shown that the LCST of PNVCL generally decreases with increasing molecular weight. [, ] This inverse relationship allows for fine-tuning of the polymer’s thermoresponsive behavior for specific applications.
Q6: How does the presence of salts affect the LCST of PNVCL?
A6: The addition of salts to aqueous PNVCL solutions typically lowers the LCST. [, ] This effect is attributed to the influence of ions on the hydrogen bonding network between water and the polymer chains, promoting dehydration and aggregation at lower temperatures.
Q7: Can the LCST of PNVCL be modified?
A7: Yes, the LCST of PNVCL can be tailored by copolymerization with other monomers. For example, incorporating hydrophilic monomers like N-vinylpyrrolidone can increase the LCST, while hydrophobic monomers like vinyl acetate can decrease it. [, , ]
Q8: How does crosslinking affect the properties of PNVCL?
A8: Crosslinking PNVCL leads to the formation of hydrogels, which are three-dimensional networks capable of absorbing and retaining large amounts of water. [, , ] These hydrogels can be designed to be thermoresponsive, changing their swelling behavior in response to temperature variations. [, , ]
Q9: What are some potential applications of PNVCL?
A9: PNVCL's unique properties make it suitable for various applications, including:
- Drug delivery: Thermoresponsive PNVCL-based nanogels and microgels can encapsulate drugs and release them in a controlled manner upon reaching a specific temperature, such as the elevated temperature of tumor tissues. [, , ]
- Biomedical applications: PNVCL's biocompatibility makes it suitable for biomedical applications like wound dressings, tissue engineering scaffolds, and contact lenses. [, , ]
- Smart textiles: Grafting PNVCL onto fabrics like cotton can create temperature-responsive textiles that regulate water absorption and vapor transmission, contributing to enhanced comfort. []
Q10: Can PNVCL be used to create magnetically responsive materials?
A11: Yes, PNVCL has been successfully combined with magnetic nanoparticles, like magnetite, to create nanocomposites suitable for magnetic hyperthermia applications. [] These nanocomposites can generate heat upon exposure to an alternating magnetic field, potentially targeting cancer cells.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
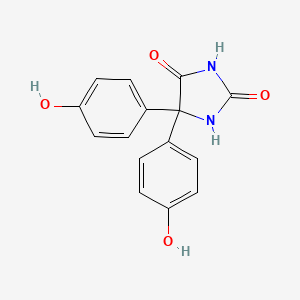
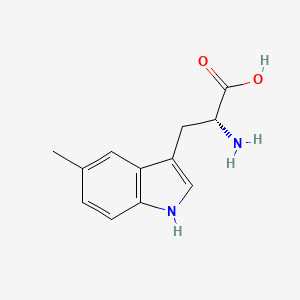

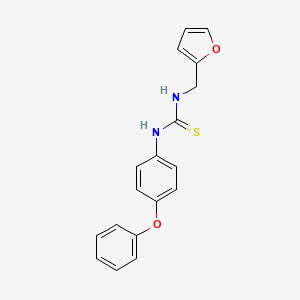


![5-[(2S,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1-methyl-pyrimidine-2,4-dione](/img/structure/B1216804.png)

